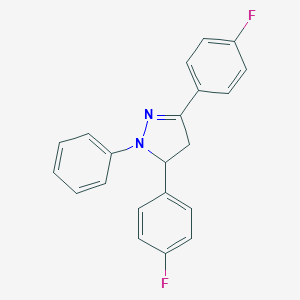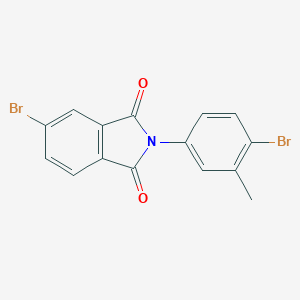![molecular formula C25H36N2O2 B391146 3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA](/img/structure/B391146.png)
3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is an organic compound with the molecular formula C25H36N2O2 It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkoxides, onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further investigation.
Industry: Used in the development of specialty chemicals, including surfactants, lubricants, and polymers. Its properties can be tailored for specific industrial applications.
Mecanismo De Acción
The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-N’-(2,6-dimethylphenyl)urea: Lacks the decyloxy group, which may affect its solubility and reactivity.
N-[4-(methoxy)phenyl]-N’-(2,6-dimethylphenyl)urea: Contains a methoxy group instead of a decyloxy group, leading to different chemical and physical properties.
N-[4-(decyloxy)phenyl]-N’-(phenyl)urea: Lacks the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both the decyloxy and dimethyl groups. These substituents can significantly impact its solubility, reactivity, and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H36N2O2 |
|---|---|
Peso molecular |
396.6g/mol |
Nombre IUPAC |
1-(4-decoxyphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-19-29-23-17-15-22(16-18-23)26-25(28)27-24-20(2)13-12-14-21(24)3/h12-18H,4-11,19H2,1-3H3,(H2,26,27,28) |
Clave InChI |
FYXFRWCADPLNHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B391069.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[3-(4-fluorophenyl)acryloyl]thiourea](/img/structure/B391070.png)
![N-(1-adamantylcarbonyl)-N'-[1-(1-adamantyl)ethyl]thiourea](/img/structure/B391071.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B391072.png)

![N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391077.png)


![4-nitro-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391083.png)
![4-{1-[4-(Benzoyloxy)-5-isopropyl-2-methylphenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-2-isopropyl-5-methylphenyl benzoate](/img/structure/B391084.png)

